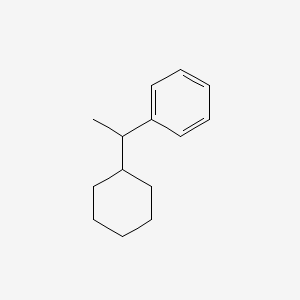

Benzene, (1-cyclohexylethyl)-

Description

The exact mass of the compound Benzene, (1-cyclohexylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, (1-cyclohexylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-cyclohexylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4413-16-5 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1-cyclohexylethylbenzene |

InChI |

InChI=1S/C14H20/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3 |

InChI Key |

HNBJZFPJDFJMLP-UHFFFAOYSA-N |

SMILES |

CC(C1CCCCC1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C1CCCCC1)C2=CC=CC=C2 |

Other CAS No. |

4413-16-5 |

Origin of Product |

United States |

Contextualization of Benzene, 1 Cyclohexylethyl Within Organic Chemical Structures

Benzene (B151609), (1-cyclohexylethyl)- is a member of the alkylbenzene family, specifically a cyclohexyl-substituted alkylbenzene. Its structure combines the planarity and aromaticity of the benzene ring with the three-dimensional, saturated nature of the cyclohexane (B81311) ring. This amalgamation of structural features imparts specific physical and chemical properties to the molecule. The ethyl linker between the two ring systems provides a degree of conformational flexibility.

The presence of both aromatic and aliphatic cyclic moieties makes it a lipophilic, non-polar compound. Its physical properties, such as boiling point and viscosity, are influenced by the combined molecular weight and intermolecular forces arising from this hybrid structure.

Physicochemical Properties of Benzene, (1-cyclohexylethyl)-

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C14H20 | nih.govnist.gov |

| Molecular Weight | 188.31 g/mol | nih.gov |

| CAS Number | 4413-16-5 | nih.govnist.gov |

| IUPAC Name | 1-cyclohexylethylbenzene | nih.gov |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Heat of Sublimation | Data available via SpringerMaterials | nih.gov |

| Vapor Pressure | Data available via SpringerMaterials | nih.gov |

| Viscosity | Data available via SpringerMaterials | nih.gov |

Historical Trajectories of Academic Investigation into Cyclohexylethylbenzene Derivatives

The academic investigation into cyclohexylethylbenzene derivatives is rooted in the broader history of Friedel-Crafts alkylation reactions, first discovered by Charles Friedel and James Crafts in 1877. This set of reactions provided a foundational method for attaching alkyl substituents to an aromatic ring. The alkylation of benzene (B151609) with various alkylating agents, including haloalkanes and alkenes, in the presence of a Lewis acid catalyst, became a cornerstone of synthetic organic chemistry.

The synthesis of cyclohexylbenzenes, the parent class of compounds to which Benzene, (1-cyclohexylethyl)- belongs, has been achieved through several methods. These include the hydrogenation of biphenyl (B1667301) and the reaction of cyclohexyl halides with benzene using a Lewis acid catalyst like aluminum chloride. A common and industrially relevant method involves the alkylation of benzene with cyclohexene (B86901). This reaction is typically catalyzed by strong acids such as sulfuric acid or solid acid catalysts like zeolites. The mechanism involves the protonation of cyclohexene to form a cyclohexyl cation, which then acts as an electrophile in the substitution reaction with benzene.

The synthesis of (1-cyclohexylethyl)benzene specifically would involve the alkylation of benzene with a C8 precursor, such as 1-cyclohexylethanol (B74718) or a related alkene, under Friedel-Crafts conditions. The study of such reactions has been crucial in understanding carbocation rearrangements and the influence of catalysts on product distribution.

Overview of Current Research Trajectories Pertaining to Benzene, 1 Cyclohexylethyl

Spectroscopic Approaches for Structural Elucidation of Benzene, (1-cyclohexylethyl)-

Spectroscopic methods are indispensable for probing the molecular structure of Benzene, (1-cyclohexylethyl)-. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques reveal information about its atomic composition, bonding, and three-dimensional arrangement.

Applications of Mass Spectrometry (MS) in the Identification and Elucidation of Benzene, (1-cyclohexylethyl)-

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For Benzene, (1-cyclohexylethyl)-, which has a molecular weight of 188.31 g/mol , MS is crucial for confirming its identity.

In a typical electron ionization (EI) mass spectrum of Benzene, (1-cyclohexylethyl)-, the molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 188. nist.gov The fragmentation of this molecular ion provides a unique fingerprint that aids in its identification. Common fragments observed in the mass spectrum include ions corresponding to the loss of a methyl group (m/z 173), an ethyl group (m/z 159), and the cyclohexyl group (m/z 105), with the latter often being a prominent peak. nist.govnih.gov The presence of a peak at m/z 91, corresponding to the tropylium (B1234903) ion, is also characteristic of many alkylbenzenes.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C14H20) with high accuracy, further confirming its identity. rsc.orgrsc.org

Table 1: Key Mass Spectrometry Data for Benzene, (1-cyclohexylethyl)-

| Feature | Observation | Significance |

| Molecular Ion (M+) | m/z 188 | Confirms the molecular weight of the compound. |

| Key Fragment Ions | m/z 105, 173 | Indicates the presence of a cyclohexylethyl substituent and allows for structural elucidation. |

| High-Resolution Mass | C14H20 | Provides the exact elemental composition. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis of Benzene, (1-cyclohexylethyl)-

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms within Benzene, (1-cyclohexylethyl)-.

In the ¹H NMR spectrum, distinct signals are observed for the protons of the phenyl, cyclohexyl, and ethyl groups. The aromatic protons of the benzene ring typically appear as a multiplet in the region of δ 7.1-7.3 ppm. rsc.org The methine proton of the ethyl group, being adjacent to both the phenyl and cyclohexyl rings, gives a characteristic signal. The protons of the cyclohexyl ring and the methyl group of the ethyl moiety appear in the upfield region of the spectrum, generally between δ 1.0 and 2.0 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov The aromatic carbons of the benzene ring show signals in the downfield region (typically δ 125-150 ppm), while the aliphatic carbons of the cyclohexyl and ethyl groups appear in the upfield region. rsc.org The number of distinct signals in both the ¹H and ¹³C NMR spectra can also confirm the symmetry of the molecule.

Table 2: Representative ¹H NMR Chemical Shifts for Benzene, (1-cyclohexylethyl)-

| Protons | Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 7.1 - 7.3 (multiplet) |

| Methine (CH) | ~2.4 (quartet) |

| Cyclohexyl (C₆H₁₁) | 1.0 - 1.9 (multiplet) |

| Methyl (CH₃) | ~1.2 (doublet) |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopic Characterization of Benzene, (1-cyclohexylethyl)-

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of Benzene, (1-cyclohexylethyl)- exhibits characteristic absorption bands. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl and ethyl groups appear just below 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. nist.gov

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule. Benzene and its derivatives exhibit characteristic absorption bands in the UV region due to π to π* transitions of the aromatic ring. researchgate.net For Benzene, (1-cyclohexylethyl)-, these absorptions are typically observed around 260 nm.

Chromatographic Separation Techniques for Benzene, (1-cyclohexylethyl)-

Chromatographic methods are essential for separating Benzene, (1-cyclohexylethyl)- from complex mixtures and for determining its purity. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Separation and Detection of Benzene, (1-cyclohexylethyl)- in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. nih.gov It is a cornerstone for the separation and detection of Benzene, (1-cyclohexylethyl)- in complex matrices such as environmental samples or reaction mixtures.

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. Benzene, (1-cyclohexylethyl)- is well-suited for GC analysis due to its volatility. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions. gcms.cz

The gas chromatograph is often coupled to a mass spectrometer, which serves as a highly specific detector. As the separated components elute from the GC column, they are ionized and their mass-to-charge ratios are determined. This provides both qualitative (identification via mass spectrum) and quantitative (based on peak area) information. nih.gov The use of GC-MS allows for the reliable identification and quantification of Benzene, (1-cyclohexylethyl)-, even at low concentrations in complex mixtures. cdc.gov

High-Performance Liquid Chromatography (HPLC) Methodologies for Benzene, (1-cyclohexylethyl)- and Related Isomers

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for compounds that are not sufficiently volatile for GC analysis, or for the separation of isomers. nih.gov For Benzene, (1-cyclohexylethyl)-, HPLC can be employed for its purification and for the separation from its structural isomers. nih.gov

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For a non-polar compound like Benzene, (1-cyclohexylethyl)-, reversed-phase HPLC is a common approach. nih.gov In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The development of chiral stationary phases (CSPs) in HPLC has enabled the separation of enantiomers. researchgate.net If Benzene, (1-cyclohexylethyl)- were to exist as a racemic mixture, chiral HPLC would be the method of choice to separate the (R)- and (S)-enantiomers. rsc.org

Sample Preparation and Pre-concentration Strategies for Benzene, (1-cyclohexylethyl)- Analysis

Effective analysis of Benzene, (1-cyclohexylethyl)- begins with meticulous sample preparation. The primary goal is to isolate the target analyte from the sample matrix, concentrate it to a detectable level, and present it in a form compatible with the analytical instrument. The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix (e.g., water, soil, air, industrial product), and the required sensitivity.

Given its structural features, including a benzene ring and an alkyl substituent, Benzene, (1-cyclohexylethyl)- is classified as a volatile organic compound (VOC). Headspace analysis is a powerful, solvent-free technique for extracting such volatile compounds from liquid or solid samples for subsequent analysis, typically by gas chromatography (GC). epa.gov

Static Headspace Analysis (SHA) involves placing a sample in a sealed vial and heating it to a specific temperature for a set time. epa.govcdc.gov This allows the volatile components, including Benzene, (1-cyclohexylethyl)-, to partition between the sample phase and the gas phase (headspace) until equilibrium is reached. epa.gov A portion of the headspace gas is then injected into the GC system. cdc.govnih.gov This method is simple, rapid, and easily automated. researchgate.net Key parameters such as temperature and equilibration time are optimized to maximize the concentration of the target analyte in the headspace. researchgate.net For instance, a study on VOCs in e-liquids involved equilibrating samples for 24 hours at room temperature before analysis. cdc.govnih.gov

Dynamic Headspace Analysis , also known as the purge-and-trap method, offers higher sensitivity than SHA. env.go.jp In this technique, an inert gas, such as helium or nitrogen, is bubbled through the sample. env.go.jp This continuous flow of gas strips the volatile compounds from the sample matrix. The purged analytes are then carried to a sorbent trap, where they are concentrated. After the trapping phase, the sorbent is rapidly heated, desorbing the analytes into the GC for analysis. nih.gov This method is particularly effective for detecting trace levels of VOCs in water samples.

The following table outlines typical parameters for headspace analysis applicable to volatile compounds like Benzene, (1-cyclohexylethyl)-.

| Parameter | Static Headspace (SHA) | Dynamic Headspace (Purge-and-Trap) |

| Principle | Equilibrium partitioning of volatiles between sample and gas phase in a sealed vial. epa.gov | Continuous stripping of volatiles from the sample by an inert gas, followed by trapping on a sorbent. env.go.jp |

| Sample Matrix | Liquids, Solids epa.gov | Primarily Water env.go.jp |

| Equilibration/Purge Time | 15 - 60 minutes (can be longer, e.g., 24h) cdc.govresearchgate.net | 5 - 15 minutes |

| Temperature | Ambient to >100°C (e.g., 60-90°C) researchgate.net | Ambient to 80°C |

| Sensitivity | Parts per million (ppm) to high parts per billion (ppb) cdc.gov | Parts per billion (ppb) to parts per trillion (ppt) nih.gov |

| Advantages | Simple, rapid, easily automated, less matrix effect. researchgate.net | High sensitivity, efficient for trace analysis. nih.gov |

| Instrumentation | GC-MS, GC-FID cdc.govresearchgate.net | GC-MS, GC-FID nih.gov |

This table presents generalized data for VOC analysis and can be adapted for Benzene, (1-cyclohexylethyl)-.

For non-volatile samples or when lower detection limits are required, more intensive extraction and enrichment protocols are necessary. These methods are designed to efficiently transfer Benzene, (1-cyclohexylethyl)- from complex matrices like soil, water, and industrial effluents to a clean solvent or sorbent phase.

Liquid-Solid Extraction (LSE) is commonly used for aqueous samples. The sample is passed through a cartridge or disk containing a solid sorbent, such as a chemically bonded C18 phase. The nonpolar nature of Benzene, (1-cyclohexylethyl)- promotes its adsorption onto the C18 sorbent, while polar matrix components pass through. The analyte is then eluted from the sorbent with a small volume of an organic solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride. This process not only isolates the analyte but also concentrates it significantly.

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive technique that combines extraction and pre-concentration into a single step. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition from the sample matrix onto the fiber coating. The fiber is then withdrawn and transferred to the injection port of a GC, where the trapped analytes are thermally desorbed for analysis. researchgate.net The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte.

Soxhlet extraction is a classical and exhaustive method for extracting compounds from solid samples, such as contaminated soil or solid waste. env.go.jp The sample is placed in a thimble and continuously washed with a condensing organic solvent. This technique is effective but can be time-consuming and requires large volumes of solvent. env.go.jp

Subcritical Fluid Extraction (SFE) offers a more environmentally friendly alternative, using fluids like carbon dioxide below their critical point. researchgate.net The solvating power of the subcritical fluid can be tuned by adjusting temperature and pressure to selectively extract target compounds like Benzene, (1-cyclohexylethyl)- from matrices such as coal tar slag. researchgate.net

The table below compares various extraction methods suitable for Benzene, (1-cyclohexylethyl)-.

| Method | Principle | Sample Type | Advantages | Disadvantages |

| Liquid-Solid Extraction (LSE) | Partitioning of analyte from a liquid sample onto a solid sorbent phase. | Water, Liquid Effluents | High recovery, good concentration factor. | Requires solvents, potential for cartridge clogging. |

| Solid-Phase Microextraction (SPME) | Equilibrium partitioning of analyte onto a coated fiber. researchgate.net | Water, Air, Headspace | Solvent-free, simple, portable. | Fiber fragility, matrix effects can influence partitioning. |

| Soxhlet Extraction | Continuous solid-liquid extraction with a distilled solvent. env.go.jp | Soil, Sediments, Solid Waste | Exhaustive, well-established. | Time-consuming, large solvent consumption. env.go.jp |

| Subcritical Fluid Extraction (SFE) | Extraction using a fluid below its critical temperature and pressure. researchgate.net | Solid & Semi-solid Samples | Fast, uses less toxic solvents (e.g., CO2), tunable selectivity. researchgate.net | High initial equipment cost. |

This table provides a summary of extraction protocols applicable to the analysis of Benzene, (1-cyclohexylethyl)- in various sample matrices.

Validation and Quality Assurance Protocols for Benzene, (1-cyclohexylethyl)- Analytical Methods

Method validation is a critical requirement to ensure that an analytical procedure is suitable for its intended purpose. It provides documented evidence that the method is reliable, accurate, and precise. For Benzene, (1-cyclohexylethyl)-, validation would typically be performed according to guidelines from organizations like the EPA or ASTM. nih.govantpedia.com

Key validation parameters include:

Linearity and Range : Demonstrates a proportional relationship between the instrument response and the concentration of the analyte over a specified range. A correlation coefficient (r) close to 1.0 (e.g., >0.995) is typically required. researchgate.netneliti.com

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified. antpedia.comneliti.com

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. antpedia.comneliti.com

Accuracy : The closeness of the measured value to the true value, often assessed by analyzing a certified reference material or a spiked sample. It is typically expressed as percent recovery. researchgate.netneliti.com

Precision : The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). neliti.com

Specificity/Selectivity : The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Resolution : In chromatography, the separation between two peaks. A resolution value of >1.5 indicates baseline separation. neliti.com

Quality assurance (QA) involves systematic actions to ensure that the analytical data meet specified quality criteria. This includes the routine use of:

Internal Standards : A known amount of a compound, structurally similar to the analyte but not present in the sample, is added to both standards and samples to correct for variations in injection volume and instrument response. antpedia.com

Laboratory Reagent Blanks (LRBs) : An aliquot of reagent water or other blank matrix treated exactly as a sample. It is used to determine if the analyte or interferences are present in the laboratory environment, reagents, or apparatus.

Laboratory Fortified Blanks (LFBs) : A blank matrix to which a known quantity of the analyte is added. It is processed and analyzed like a sample to demonstrate laboratory accuracy.

The following table shows representative validation data for the analysis of benzene derivatives by chromatography, which would be analogous to the requirements for a validated Benzene, (1-cyclohexylethyl)- method.

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (Correlation Coefficient, r) | ≥ 0.995 | neliti.com |

| Accuracy (Recovery) | 80 - 110% | neliti.com |

| Precision (RSD) | ≤ 15% | neliti.com |

| LOD | 6.52 ppb (for Benzene by HPLC) | neliti.com |

| LOQ | 19.75 ppb (for Benzene by HPLC) | neliti.com |

| Resolution | > 1.5 | neliti.com |

This table is based on data for benzene analysis and represents typical performance characteristics for a validated chromatographic method.

Established Synthetic Routes for the Preparation of Benzene, (1-cyclohexylethyl)-

The preparation of Benzene, (1-cyclohexylethyl)- primarily relies on catalytic hydrogenation and alkylation strategies, alongside other organic transformation reactions.

Catalytic Hydrogenation and Alkylation Strategies in Benzene, (1-cyclohexylethyl)- Synthesis

A prevalent method for synthesizing Benzene, (1-cyclohexylethyl)- involves the catalytic hydrogenation of styrene (B11656) to ethylbenzene (B125841), which is then alkylated with a cyclohexyl group. The hydrogenation of styrene is a well-studied model reaction, often employing palladium-based catalysts. researchgate.net For instance, bimetallic Pd-Ni catalysts on a γ-alumina support have been evaluated for their activity and selectivity in converting styrene to ethylbenzene. researchgate.net The reaction is typically conducted in either a batch stirred tank reactor or a continuous fixed-bed trickle bed reactor. researchgate.net

Following the formation of ethylbenzene, Friedel-Crafts alkylation is a common strategy to introduce the cyclohexyl group. libretexts.org This electrophilic aromatic substitution reaction involves treating benzene or its derivatives with a cyclohexyl halide or cyclohexene (B86901) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgorgsyn.org The catalyst assists in generating a carbocation electrophile from the alkylating agent, which then attacks the benzene ring. libretexts.orgmt.com To favor mono-alkylation and prevent polyalkylation, a large excess of benzene is often used. libretexts.org The reaction of benzene with cyclohexene in the presence of sulfuric acid is another established method. orgsyn.org

Hydroalkylation of benzene with hydrogen in the presence of a bifunctional catalyst, such as one containing a hydrogenation metal (e.g., palladium, ruthenium, nickel, cobalt) and a molecular sieve of the MCM-22 family, can also yield cyclohexylbenzene, a related compound. google.com This process is typically carried out at temperatures between 50°C and 350°C and pressures from 100 to 7000 kPa. google.com

A nickel-catalyzed transfer hydrogenation of (E)-(2-cyclohexylvinyl)benzene has also been reported to produce (2-cyclohexylethyl)benzene, a structural isomer of Benzene, (1-cyclohexylethyl)-. researchgate.net This reaction utilizes a hydrosilane as the hydrogen source and has been shown to be effective for sterically hindered alkenes. researchgate.net

Organic Transformation Reactions Leading to the Formation of Benzene, (1-cyclohexylethyl)-

Beyond direct alkylation and hydrogenation, other organic transformations can lead to the formation of Benzene, (1-cyclohexylethyl)-. For instance, the reaction of (trans-4-alkyl-cyclohexyl) formic acid with sulfoxide (B87167) chloride yields the corresponding formyl chloride. This intermediate can then react with the Grignard reagent of 4-methoxy benzyl (B1604629) chloride to produce a ketone, which upon subsequent reduction steps, can lead to a derivative of Benzene, (1-cyclohexylethyl)-. google.com

Another approach involves the Mitsunobu reaction. For example, 7-(2-Cyclohexylethyl)-8-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been synthesized via a Mitsunobu reaction between 8-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and 2-cyclohexylethanol. nih.gov

Exploration of Reaction Kinetics and Thermodynamic Parameters Governing Benzene, (1-cyclohexylethyl)- Synthesis

The kinetics of the synthesis of Benzene, (1-cyclohexylethyl)- are influenced by several factors, including the catalyst, temperature, and reactants. In the hydrogenation of styrene to ethylbenzene, a key precursor step, the reaction rate is often considered the slowest conversion step in related processes. researchgate.net The catalytic activity can be enhanced by synergistic effects between different metals in bimetallic catalysts. researchgate.net For instance, a platinum-ruthenium catalyst showed the highest activity for the hydrogenation of phenylacetylene (B144264) to styrene and then to ethylbenzene. researchgate.net

The kinetics of Friedel-Crafts alkylation are complex and can be affected by steric hindrance from the bulky cyclohexylethyl group. This may require more forceful reaction conditions, such as higher temperatures or longer reaction times, to achieve reasonable yields. The reaction rate of the ethylbenzene-OH adduct with O₂ and NO₂ has been studied using density functional theory, with the total calculated rate constants being 9.57 × 10⁻¹⁶ and 1.78 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. mdpi.com

Thermodynamic data for Benzene, (1-cyclohexylethyl)- and related compounds are available from sources like the NIST Chemistry WebBook and Cheméo. chemeo.comnist.govnist.gov These databases provide information on properties such as enthalpy of formation, enthalpy of vaporization, and boiling point, which are crucial for understanding and optimizing reaction conditions. chemeo.comnist.gov For example, the boiling point of Benzene, (1-cyclohexylethyl)- is higher than that of cumene (B47948) due to its larger substituent.

Table 1: Thermodynamic Properties of Benzene, (1-cyclohexylethyl)- and Related Compounds

| Compound | Property | Value | Unit | Source |

| Benzene, (1-cyclohexylethyl)- | Boiling Point (Tboil) | ~498.15 | K | chemeo.com |

| Benzene, (1-cyclohexylethyl)- | Enthalpy of Vaporization (ΔvapH) | 54.1 | kJ/mol | chemeo.com |

| Benzene, (1-cyclohexylethyl)- | Octanol/Water Partition Coefficient (logPoct/wat) | 4.370 | ||

| Cumene | Boiling Point | ~425 | K | |

| Cumene | logPoct/wat | ~3.6 | ||

| Benzene, (1-chloroethyl)- | Enthalpy of Formation (ΔfH°liquid) | -58.24 | kJ/mol |

In-Depth Mechanistic Studies of Key Reactions Involving the Cyclohexylethyl Moiety or Benzene Ring in Benzene, (1-cyclohexylethyl)- Formation

The primary mechanism for the formation of Benzene, (1-cyclohexylethyl)- via alkylation is the Friedel-Crafts reaction, an electrophilic aromatic substitution. libretexts.orgmt.com The mechanism involves the following key steps:

Formation of the Electrophile: A Lewis acid, typically AlCl₃, assists in the formation of a carbocation from an alkyl halide. libretexts.orgmt.com

Electrophilic Attack: The carbocation acts as an electrophile and attacks the electron-rich benzene ring, leading to the formation of a non-aromatic carbocation intermediate, often called a sigma complex or arenium ion. mt.com

Deprotonation: A base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.comyoutube.com

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation, which can lead to a mixture of products. libretexts.orgtransformationtutoring.com For example, the alkylation of benzene with 1-chlorobutane (B31608) can yield both n-butylbenzene and sec-butylbenzene (B1681704) due to a hydride shift. libretexts.org The steric hindrance introduced by the cyclohexylethyl group can also influence the regioselectivity of the reaction.

Mechanistic studies of the hydrogenation of styrene to ethylbenzene have shown that the reaction can proceed through different pathways depending on the catalyst and reaction conditions. For example, in nickel-catalyzed transfer hydrogenation, sterically hindered trans-alkenes are readily hydrogenated, while less congested cis-alkenes may undergo hydrosilylation instead. researchgate.net

Development of Novel and Green Synthetic Methodologies for Benzene, (1-cyclohexylethyl)-

Recent research has focused on developing more environmentally friendly and efficient synthetic methods for alkylated aromatic compounds. Green chemistry principles, such as waste prevention, the use of renewable feedstocks, and catalysis, are being increasingly applied. paperpublications.orgresearchgate.net

One approach is the use of reusable catalysts, such as iron oxide nanoparticles grown on carboxy-functionalized graphite (B72142) for the alkylation of arenes. organic-chemistry.org Microwave-assisted synthesis is another green technology that can accelerate reactions and improve yields, often without the need for hazardous catalysts. researchgate.netmdpi.com For example, microwave irradiation has been used in the synthesis of benzil (B1666583) derivatives from acetophenone (B1666503) and benzene derivatives. researchgate.net

The use of ionic liquids as solvents in Friedel-Crafts reactions has shown promise in enhancing catalytic activity and simplifying product separation. organic-chemistry.org Biocatalysis, using enzymes to carry out specific transformations, is also a growing area in green synthesis, offering high selectivity and mild reaction conditions. mdpi.com

Environmental Occurrence and Fate of Benzene, 1 Cyclohexylethyl

Detection and Distribution of Benzene (B151609), (1-cyclohexylethyl)- in Industrial Waste Streams and Effluents

Benzene, (1-cyclohexylethyl)- has been identified as a chemical substance present in certain industrial contexts. The United States Environmental Protection Agency (EPA) lists "Benzene, (1-cyclohexylethyl)-" with the CAS Number 4413-16-5 in its Valid Values Reference Manual for Region 2, suggesting its relevance in environmental monitoring and data reporting for various matrices including industrial wells, landfills, and wastewater. epa.govepa.gov This indicates its potential presence in waste streams originating from industrial activities.

Further underscoring its industrial relevance, the compound is mentioned in the context of primer compositions for adhesive bonding systems and coatings, which could be a potential source of its release into the environment through industrial effluents. google.com

A study of the hydrocarbon components of crude oil from the Surakhani field identified (1-cyclohexylethyl) benzene as one of the cyclic substituted benzene compounds present. ppor.az This suggests that industries involved in the extraction, refining, and use of petroleum products may be sources of this compound in their waste streams.

Table 1: Industrial Contexts for Benzene, (1-cyclohexylethyl)-

| Industrial Context | Potential Source of Release | Reference |

| General Industrial Activities | Industrial wells, landfills, wastewater | epa.govepa.gov |

| Adhesives and Coatings | Manufacturing and application processes | google.com |

| Petroleum Industry | Crude oil extraction and refining | ppor.az |

Identification of Benzene, (1-cyclohexylethyl)- in Hydraulic Fracturing Flowback Water and Related Geo-genic Contexts

The compound Benzene, (1-cyclohexylethyl)- has been identified as a substance associated with hydraulic fracturing (HF) activities. uni-tuebingen.de A comprehensive study on HF chemicals classified "Benzene, (1-cyclohexylethyl)-" as an "implicit aromatic" compound that could be of either "Frack/Geogenic" origin. uni-tuebingen.de This dual classification suggests that the compound could be introduced into the environment as a component of HF fluids or it could be naturally present in the geological formations being fractured and subsequently released into the flowback water.

The use of hydrocarbons as solvents for gelling agents in water-based fracturing fluids is a potential pathway for the introduction of Benzene, (1-cyclohexylethyl)- into the subsurface. uni-tuebingen.de Although the disclosure of all chemicals used in HF operations is not always complete, the detection of this compound in analyses of HF-related water samples confirms its presence in this environmental context. uni-tuebingen.de

Table 2: Benzene, (1-cyclohexylethyl)- in Hydraulic Fracturing

| Parameter | Description | Reference |

| Classification | Implicit aromatic | uni-tuebingen.de |

| Potential Origin | Hydraulic fracturing fluid component or naturally occurring in geological formations (Geogenic) | uni-tuebingen.de |

| Detection | Identified in flowback water | uni-tuebingen.de |

Natural and Anthropogenic Formation Pathways of Benzene, (1-cyclohexylethyl)- in Environmental Systems

The formation of Benzene, (1-cyclohexylethyl)- can occur through both natural and human-made (anthropogenic) processes.

Natural Formation:

The presence of (1-cyclohexylethyl) benzene in crude oil from the Surakhani field suggests a natural, geological origin. ppor.az It is likely formed over geological timescales through complex chemical reactions involving organic matter under high pressure and temperature. Additionally, some plant-based foods in Mexican agrobiodiversity have been found to contain 1-cyclohexylethyl-benzene, indicating a potential for biosynthesis in certain plant species. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net

Anthropogenic Formation:

Anthropogenic pathways are primarily linked to industrial activities. The synthesis of Benzene, (1-cyclohexylethyl)- and its derivatives can be achieved through various chemical reactions in a laboratory or industrial setting. For example, it can be synthesized by the reduction of alkenes. thieme-connect.deamazonaws.com Its presence in hydraulic fracturing fluids points to its intentional use or its being a byproduct in the formulation of these chemical mixtures. uni-tuebingen.de Furthermore, its use in primer compositions for adhesives and coatings signifies another industrial source. google.com

Degradation and Transformation Pathways of Benzene, (1-cyclohexylethyl)- in Various Environmental Compartments

Information regarding the specific degradation and transformation pathways of Benzene, (1-cyclohexylethyl)- is limited. However, general principles of organic compound degradation in the environment can be applied.

Detailed studies on the microbial biotransformation of Benzene, (1-cyclohexylethyl)- were not found in the provided search results. However, many aromatic hydrocarbons are known to be biodegradable by various microorganisms in soil and water. The degradation pathways typically involve initial oxidation steps to form catechols, which are then further metabolized through ring cleavage. It is reasonable to hypothesize that microorganisms capable of degrading other alkylbenzenes may also be able to transform Benzene, (1-cyclohexylethyl)-.

Environmental Monitoring and Remediation Strategies for Benzene, (1-cyclohexylethyl)- (focused on detection and removal mechanisms)

The monitoring of Benzene, (1-cyclohexylethyl)- in environmental samples is guided by its inclusion in the EPA's reference list of chemical analytes. epa.govepa.gov Detection in environmental matrices like water and soil would likely involve standard analytical techniques for volatile and semi-volatile organic compounds, such as gas chromatography-mass spectrometry (GC-MS). This technique was used to identify the compound in crude oil and plant extracts. ppor.azsemanticscholar.orgresearchgate.net

Specific remediation strategies for Benzene, (1-cyclohexylethyl)- are not well-documented. However, general approaches for contaminated sites would apply. In case of spills or leaks, containment using inert absorbent materials like sand or silica (B1680970) gel is a primary response to prevent further spread. fluorochem.co.uk For contaminated soil and water, remediation technologies for petroleum hydrocarbons, such as bioremediation (enhancing microbial degradation) and advanced oxidation processes, could potentially be effective for the removal of Benzene, (1-cyclohexylethyl)-. The selection of a specific remediation strategy would depend on the concentration of the contaminant, the environmental matrix, and site-specific conditions.

Computational Chemistry and Theoretical Investigations of Benzene, 1 Cyclohexylethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity of Benzene (B151609), (1-cyclohexylethyl)-

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of Benzene, (1-cyclohexylethyl)-. These methods, such as Density Functional Theory (DFT), would be instrumental in building a comprehensive profile of the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

For Benzene, (1-cyclohexylethyl)-, the HOMO is expected to be localized primarily on the electron-rich benzene ring, making it the likely site for electrophilic attack. The LUMO, conversely, would represent the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of Benzene, (1-cyclohexylethyl)-

| Parameter | Predicted Value | Significance |

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Electron Affinity | Energy released when an electron is added | |

| Ionization Potential | Energy required to remove an electron |

Note: The values in this table are hypothetical and serve as a template for the type of data that would be generated from quantum chemical calculations. No published data is currently available.

Computational methods can predict various spectroscopic signatures, which are invaluable for identifying and characterizing Benzene, (1-cyclohexylethyl)-. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data can aid in the interpretation of experimental spectra.

Predicted IR spectra would show characteristic vibrational frequencies for the C-H stretching of the aromatic and aliphatic groups, as well as the C=C stretching of the benzene ring. Computational NMR predictions would estimate the chemical shifts for the unique proton and carbon environments within the molecule, aiding in structural elucidation.

Table 2: Predicted Spectroscopic Data for Benzene, (1-cyclohexylethyl)-

| Spectroscopy | Predicted Peaks/Shifts | Corresponding Functional Group/Atom |

| IR | C-H (aromatic), C-H (aliphatic), C=C (ring) | |

| ¹H NMR | Protons on benzene ring, cyclohexyl group, ethyl group | |

| ¹³C NMR | Carbons in benzene ring, cyclohexyl group, ethyl group |

Note: This table illustrates the expected output of spectroscopic predictions. Specific peak and shift values require dedicated computational studies.

Molecular Dynamics Simulations and Conformational Analysis of Benzene, (1-cyclohexylethyl)-

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior and conformational preferences of Benzene, (1-cyclohexylethyl)- over time. Due to the flexible cyclohexyl and ethyl groups attached to the benzene ring, the molecule can adopt various conformations. MD simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Theoretical Studies on Reaction Mechanisms Involving Benzene, (1-cyclohexylethyl)-

Theoretical studies can map out the potential energy surfaces for reactions involving Benzene, (1-cyclohexylethyl)-. This would involve identifying transition states and intermediates for various chemical transformations, such as electrophilic substitution on the benzene ring or reactions at the benzylic position. Such studies provide a step-by-step understanding of reaction pathways and can predict reaction kinetics and thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity of Benzene, (1-cyclohexylethyl)-

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a compound and its activity. For Benzene, (1-cyclohexylethyl)-, QSAR studies could be developed to predict its reactivity in various chemical environments based on calculated molecular descriptors. These descriptors can include electronic properties (from quantum calculations), steric parameters, and hydrophobic characteristics. Such models are valuable for screening and predicting the behavior of related compounds without the need for extensive experimental testing.

Chemical Reactivity and Derivatization Strategies for Benzene, 1 Cyclohexylethyl

Functionalization Reactions of the Aromatic Ring in Benzene (B151609), (1-cyclohexylethyl)-

The benzene ring in (1-cyclohexylethyl)benzene is susceptible to electrophilic aromatic substitution (EAS) reactions. The (1-cyclohexylethyl) substituent, being an alkyl group, is an activating group and directs incoming electrophiles to the ortho and para positions. This directing effect is a consequence of the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate formed during the substitution process.

Key electrophilic aromatic substitution reactions applicable to (1-cyclohexylethyl)benzene include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, predominantly at the ortho and para positions.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be achieved using a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). This results in the formation of ortho- and para-halo-(1-cyclohexylethyl)benzene.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the formation of (1-cyclohexylethyl)benzenesulfonic acids, with the sulfonic acid group (-SO₃H) primarily at the para position due to steric hindrance at the ortho positions.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of additional alkyl or acyl groups onto the aromatic ring. However, Friedel-Crafts alkylation can be prone to polyalkylation and carbocation rearrangements. nih.gov Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, is generally more controllable and yields ketones that can be further transformed. nist.govnagwa.com

While the electron-rich nature of the benzene ring makes it less susceptible to nucleophilic aromatic substitution (NAS), such reactions can occur under specific conditions, particularly if strong electron-withdrawing groups are present on the ring or if powerful nucleophiles are employed. wikipedia.orgnist.gov

Transformations of the Cyclohexyl and Ethyl Moieties within Benzene, (1-cyclohexylethyl)-

The aliphatic cyclohexyl and ethyl groups of (1-cyclohexylethyl)benzene offer additional sites for chemical modification.

Oxidation: The benzylic position (the carbon atom of the ethyl group attached to the benzene ring) is susceptible to oxidation. Strong oxidizing agents can potentially cleave the side chain or oxidize the benzylic carbon to a ketone or carboxylic acid, although specific studies on (1-cyclohexylethyl)benzene are not widely reported. The cyclohexyl group can also be oxidized under vigorous conditions to yield cyclohexanone (B45756) or adipic acid derivatives.

Reduction: Catalytic hydrogenation of the aromatic ring to a cyclohexyl ring is possible under forcing conditions of high pressure and temperature using catalysts like rhodium, iridium, or ruthenium. chemeo.comnih.gov This would result in the formation of (1-cyclohexylethyl)cyclohexane. Under milder conditions, it is possible to reduce other functional groups that may have been introduced onto the molecule without affecting the aromatic ring. nih.gov

Dehydrogenation: The cyclohexyl group can potentially be dehydrogenated to a phenyl group, leading to the formation of 1,1'-biphenyl derivatives, although this transformation typically requires high temperatures and specific catalysts.

Synthesis and Characterization of Novel Benzene, (1-cyclohexylethyl)- Analogues and Derivatives

The synthesis of (1-cyclohexylethyl)benzene itself is commonly achieved through the Friedel-Crafts alkylation of benzene with (1-chloroethyl)cyclohexane (B13118452) or by the reaction of benzene with cyclohexene (B86901) in the presence of an acid catalyst. wikipedia.org

The synthesis of novel analogues and derivatives can be accomplished by performing the functionalization reactions described in section 6.1 on the parent molecule. For example, nitration followed by reduction of the nitro group would yield amino-(1-cyclohexylethyl)benzene isomers. Subsequent diazotization and coupling reactions of the amino group would open pathways to a wide array of derivatives.

The characterization of these new compounds relies on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure, including the position of substituents on the aromatic ring and the connectivity of the aliphatic groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups introduced during derivatization, such as -NO₂, -NH₂, -OH, or C=O. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the synthesized compounds and fragmentation patterns that can help confirm the structure. nih.gov

Exploration of Benzene, (1-cyclohexylethyl)- as a Building Block in Complex Organic Synthesis

While specific examples of the use of (1-cyclohexylethyl)benzene as a building block in complex organic synthesis are not extensively documented in readily available literature, its structural features suggest potential applications. A related compound, cyclohexylbenzene (B7769038), is utilized as an intermediate in the production of phenol (B47542) and cyclohexanone, and as a raw material for a liquid crystal intermediate. epa.gov This suggests that (1-cyclohexylethyl)benzene could similarly serve as a precursor for various functionalized molecules.

The presence of both aromatic and aliphatic components allows for a diverse range of follow-up reactions. For instance, the aromatic ring can be functionalized as described earlier, and these functional groups can then be used to construct more complex molecular architectures. The aliphatic portion can also be modified to introduce chirality or other desired features. The synthesis of multi-step organic molecules often involves the strategic functionalization of simpler starting materials like substituted benzenes. researchgate.net

Polymerization Studies Involving Benzene, (1-cyclohexylethyl)- or its Derivatives as Monomers

Currently, there is a lack of specific research in the public domain detailing the polymerization of (1-cyclohexylethyl)benzene or its derivatives as monomers. The parent compound itself lacks a polymerizable group like a vinyl substituent.

However, it is conceivable that derivatives of (1-cyclohexylethyl)benzene could be designed to act as monomers. For example, dehydrogenation of the ethyl group to a vinyl group would produce a styrene-like monomer, (1-cyclohexylvinyl)benzene. This derivative could then potentially undergo polymerization or copolymerization with other monomers like styrene (B11656) to produce novel polymers with specific properties imparted by the bulky cyclohexyl group. The polymerization of styrene and its derivatives is a well-established field, typically proceeding via free-radical, anionic, or cationic mechanisms. youtube.comessentialchemicalindustry.org The introduction of a (1-cyclohexylethyl)phenyl moiety into a polymer backbone could influence properties such as thermal stability, glass transition temperature, and mechanical strength.

Historical Data Curation and Methodological Advancements in Benzene, 1 Cyclohexylethyl Research

Critical Review of Existing Mass Spectral Databases for Benzene (B151609), (1-cyclohexylethyl)-

Mass spectrometry is a cornerstone technique for the identification and quantification of organic compounds. The reliability of mass spectral analysis is intrinsically linked to the quality and comprehensiveness of spectral databases. For Benzene, (1-cyclohexylethyl)- (CAS Number: 4413-16-5), several major databases serve as primary sources for its electron ionization (EI) mass spectrum. nih.gov

The National Institute of Standards and Technology (NIST) provides a comprehensive resource through its NIST Chemistry WebBook and the broader NIST/EPA/NIH Mass Spectral Library. nih.govnist.gov The mass spectrum for Benzene, (1-cyclohexylethyl)- is available on the NIST WebBook, which presents key information including the molecular formula (C₁₄H₂₀) and molecular weight (188.3086 g/mol ). nih.gov The database also includes the IUPAC standard InChI and InChIKey, which are crucial for unambiguous chemical identification. nih.gov The mass spectrum itself is a digital representation of the fragmentation pattern of the molecule upon electron impact, providing a unique fingerprint for identification.

Table 1: Key Mass Spectral Data for Benzene, (1-cyclohexylethyl)- from NIST WebBook

| Property | Value |

|---|---|

| CAS Registry Number | 4413-16-5 |

| Formula | C₁₄H₂₀ |

| Molecular Weight | 188.3086 |

| IUPAC Standard InChI | InChI=1S/C14H20/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3 |

| IUPAC Standard InChIKey | HNBJZFPJDFJMLP-UHFFFAOYSA-N |

Data sourced from the NIST Chemistry WebBook. nih.gov

Other significant databases that collate mass spectral information include PubChem, which also lists Benzene, (1-cyclohexylethyl)- and provides links to various data sources, including the NIST Mass Spectrometry Data Center. core.ac.uk Large commercial libraries like the Wiley Registry/NIST Mass Spectral Library offer an extensive collection of spectra, which are essential for the identification of unknown compounds in complex mixtures. fluorine1.ru

The fragmentation pattern of alkylbenzenes in mass spectrometry is a subject of detailed study. core.ac.uk For Benzene, (1-cyclohexylethyl)-, the fragmentation would be influenced by the structure of the 1-cyclohexylethyl group attached to the benzene ring. The stability of the benzene ring often results in a prominent molecular ion peak, while other fragments would arise from the cleavage of the cyclohexyl and ethyl components. docbrown.info A critical review of the available spectra is essential to understand potential interferences and to ensure accurate identification, especially when dealing with isomers which may have very similar mass spectra. wikipedia.org

Evolution of Analytical Standards and Reference Materials for Benzene, (1-cyclohexylethyl)- in Research

The accuracy of any quantitative chemical analysis is dependent on the availability of high-purity analytical standards and certified reference materials (CRMs). These materials are used for instrument calibration and method validation. While analytical standards for benzene are widely available as neat substances or in solution, the availability of a specific certified reference material for Benzene, (1-cyclohexylethyl)- is not as prevalent. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The development of analytical standards has evolved significantly over time, driven by the need for greater accuracy and lower detection limits in various fields, including environmental monitoring and industrial quality control. ethernet.edu.etcolostate.edu For long-chain alkylbenzenes (LABs), which are structurally related to Benzene, (1-cyclohexylethyl)-, standard solutions are used for their quantification in environmental samples. nih.govresearchgate.net These standards are crucial for tracing the environmental fate of these compounds, which are often associated with the production of detergents. nih.gov

The production of a CRM for a specific compound like Benzene, (1-cyclohexylethyl)- would typically involve:

Synthesis and Purification: Achieving a high degree of purity, often greater than 99%.

Characterization: Rigorous identification and characterization using multiple analytical techniques (e.g., NMR, MS, HPLC).

Homogeneity and Stability Studies: Ensuring the material is uniform and stable over time under specified storage conditions.

Certification: Assignment of a certified property value (e.g., purity) with a stated uncertainty, often following ISO 17034 and ISO/IEC 17025 guidelines. sigmaaldrich.com

Given the more specialized nature of Benzene, (1-cyclohexylethyl)- compared to commodity chemicals like benzene or toluene (B28343), the demand for a specific CRM may be lower, impacting its commercial availability. Researchers often have to rely on custom synthesis or purchase from chemical suppliers who may not provide the full certification of a CRM. The absence of a readily available CRM for Benzene, (1-cyclohexylethyl)- presents a challenge for the standardization of analytical methods and may contribute to variability in data reported across different laboratories.

Interlaboratory Comparisons and Harmonization of Methodologies for Benzene, (1-cyclohexylethyl)- Analysis

Interlaboratory comparisons, also known as proficiency testing, are a critical component of quality assurance in analytical chemistry. They involve multiple laboratories analyzing the same sample to assess the performance of their analytical methods and to identify any systematic biases. Such studies are essential for the harmonization of methodologies and for ensuring that data generated by different laboratories are comparable.

For major aromatic compounds like benzene, toluene, ethylbenzene (B125841), and xylenes (B1142099) (BTEX), regular interlaboratory comparisons are conducted by organizations such as the European Commission's Joint Research Centre (JRC). These exercises typically involve circulating standard gas mixtures or other relevant matrices to participating national reference laboratories. ethernet.edu.etresearchgate.net The results are statistically evaluated to determine the consensus value of the analyte concentration and to provide each laboratory with a performance score. researchgate.net

Table 2: Example Parameters from an Interlaboratory Comparison for Aromatic Compounds

| Parameter | Description |

|---|---|

| Number of Participants | The number of laboratories taking part in the study. |

| Concentration Levels | The different concentrations of the analyte tested. |

| Reference Value | The assigned value for the concentration, often a robust average of the participants' results. |

| Repeatability | The variation in results obtained by the same laboratory under the same conditions. |

| Reproducibility | The variation in results obtained by different laboratories. |

| Z-score | A standardized measure of a laboratory's performance. |

Based on methodologies described in JRC inter-laboratory comparison reports. ethernet.edu.etresearchgate.net

A review of the literature indicates a lack of specific interlaboratory comparison studies focused on Benzene, (1-cyclohexylethyl)-. This is likely due to its lower regulatory and industrial profile compared to BTEX compounds. The absence of such studies means that the comparability of data for this specific compound across different research groups and analytical laboratories has not been formally assessed.

The harmonization of analytical methods for substituted benzenes is an ongoing challenge. libretexts.org The complexity of isomers and the potential for co-elution in chromatographic methods necessitate robust and well-validated analytical procedures. usgs.gov Without dedicated interlaboratory comparisons for Benzene, (1-cyclohexylethyl)-, researchers must rely on thorough in-house validation of their methods and the use of the best available reference materials to ensure the quality of their data. The principles and methodologies applied in the BTEX intercomparison studies, however, provide a clear framework for how such a program could be established for other relevant substituted benzenes should the need arise.

Future Research Directions and Emerging Trends for Benzene, 1 Cyclohexylethyl

Identification of Key Research Gaps and Unexplored Areas in Benzene (B151609), (1-cyclohexylethyl)- Chemistry

While the broader field of linear alkylbenzenes (LABs) is well-established due to their extensive use in detergent production, the specific chemistry of branched isomers like Benzene, (1-cyclohexylethyl)- presents several underexplored domains. A significant portion of current research is focused on linear structures for their biodegradability and surfactant properties. researchgate.net This leaves a wide-open field for investigating the unique characteristics and potential applications of their branched counterparts.

A primary research gap is the development of highly selective and efficient synthesis methods. The steric hindrance caused by the cyclohexyl group can lead to lower conversion rates in the synthesis of polysubstituted alkylbenzenes. researchgate.net Future research should therefore focus on novel catalytic systems that can overcome these steric challenges to improve reaction yields and selectivity.

Further areas ripe for exploration include:

Detailed Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the synthesis and potential reactions of Benzene, (1-cyclohexylethyl)- is needed. This includes both theoretical and experimental investigations into the intermediates and transition states.

Novel Applications: Research into applications beyond its potential role as a specialty solvent or chemical intermediate is scarce. Investigating its utility in areas such as performance fluids, polymer additives, or as a building block for more complex molecules could reveal new value.

Physicochemical Properties: While basic properties are known, a comprehensive database of its physicochemical properties under various conditions is lacking. nih.govchemeo.com This data is crucial for designing and optimizing industrial processes.

Integration of Artificial Intelligence and Machine Learning in Benzene, (1-cyclohexylethyl)- Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of Benzene, (1-cyclohexylethyl)- is no exception. These computational tools can significantly accelerate the pace of discovery and optimization. researchgate.net

| AI/ML Application | Potential Impact on Benzene, (1-cyclohexylethyl)- Research |

| Retrosynthesis Planning | Propose novel and efficient synthetic pathways. researchgate.netnih.gov |

| Forward Synthesis Prediction | Predict reaction outcomes and optimize reaction conditions for higher yields. researchgate.netsci-hub.se |

| Spectroscopic Analysis | Assist in the rapid identification and characterization of the compound and its byproducts from complex spectral data. arxiv.orgnih.govresearchgate.net |

| Property Prediction | Estimate physicochemical and other properties, reducing the need for extensive experimental measurements. researchgate.netaalto.fi |

Spectroscopic Analysis: Machine learning algorithms can be trained to analyze complex spectroscopic data, such as NMR and mass spectra. arxiv.orgaalto.fi This can aid in the rapid and accurate identification of Benzene, (1-cyclohexylethyl)- in complex mixtures and can help in elucidating the structures of reaction byproducts. nih.govresearchgate.net For example, ML models can learn the subtle shifts in fluorescence spectra caused by alkyl group substitutions on aromatic hydrocarbons, enabling more precise analysis. researchgate.net

Development of Sustainable and Economically Viable Processes for Benzene, (1-cyclohexylethyl)- Related Applications

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. researchgate.net For Benzene, (1-cyclohexylethyl)-, future research will likely focus on developing manufacturing processes that are both environmentally friendly and economically competitive.

Sustainable Feedstocks and Catalysts: A key trend is the move away from petroleum-based feedstocks. Research into the production of benzene from renewable sources, such as biomass, is ongoing. drpress.org Similarly, the development of solid acid catalysts, such as zeolites, offers a greener alternative to traditional liquid acid catalysts like hydrofluoric acid, reducing hazardous waste and improving safety. semanticscholar.org

The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, will be central to the future development of processes related to Benzene, (1-cyclohexylethyl)-. mgesjournals.commdpi.com

Q & A

Basic Research: Synthesis and Characterization

Q1: What are the established synthetic routes for "Benzene, (1-cyclohexylethyl)-," and how can its purity be validated? Answer:

- Synthesis: Common methods include Friedel-Crafts alkylation, where cyclohexylethyl halides react with benzene derivatives under Lewis acid catalysis. Steric hindrance from the cyclohexylethyl group may necessitate optimized conditions (e.g., elevated temperatures or prolonged reaction times) .

- Characterization: Validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and nuclear magnetic resonance (NMR) for structural confirmation. Cross-reference spectral data with databases like NIST Chemistry WebBook for temperature-dependent properties .

Basic Research: Physicochemical Properties

Q2: How can researchers accurately determine the solubility and stability of "Benzene, (1-cyclohexylethyl)-" in different solvents? Answer:

- Experimental Design: Use gravimetric analysis or UV-Vis spectroscopy to measure solubility in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane). Stability tests should include accelerated degradation studies under varying pH, temperature, and light exposure .

- Data Sources: Leverage mixture data from NIST on analogous compounds (e.g., benzene derivatives with bulky substituents) to predict behavior .

Advanced Research: Mechanistic and Kinetic Studies

Q3: What challenges arise in elucidating the reaction mechanisms of "Benzene, (1-cyclohexylethyl)-" in electrophilic substitution reactions? Answer:

- Challenges: The cyclohexylethyl group introduces steric hindrance, altering reaction pathways and regioselectivity. Use isotopic labeling (e.g., deuterated benzene) and computational modeling (DFT calculations) to track intermediate formation .

- Contradiction Resolution: Compare kinetic data (e.g., rate constants) with theoretical models to reconcile discrepancies between experimental and predicted outcomes .

Advanced Research: Toxicological Profiling

Q4: What methodologies are recommended for assessing the toxicity and exposure risks of "Benzene, (1-cyclohexylethyl)-"? Answer:

- In Vitro/In Vivo Models: Use human cell lines (e.g., HepG2) for cytotoxicity assays and rodent models for chronic exposure studies. Monitor biomarkers like glutathione depletion, as seen in benzene toxicity studies .

- Analytical Methods: Employ mass spectrometry (MS) to detect metabolites and high-performance liquid chromatography (HPLC) to quantify bioaccumulation .

Advanced Research: Environmental Behavior

Q5: How can researchers investigate the environmental persistence and degradation pathways of "Benzene, (1-cyclohexylethyl)-"? Answer:

- Degradation Studies: Conduct photolysis experiments under UV light and microbial degradation assays using soil or water samples. Track intermediates via LC-MS/MS .

- Exposure Modeling: Apply EPA EDD guidelines for environmental sampling and NIOSH air-monitoring protocols to estimate human exposure .

Data Analysis: Resolving Contradictions

Q6: How should researchers address conflicting reports on the compound’s physicochemical properties (e.g., boiling point, density)? Answer:

- Validation: Replicate measurements using standardized methods (e.g., ASTM distillation for boiling points). Cross-check with authoritative datasets like NIST or ATSDR profiles .

- Contextual Factors: Account for impurities, isomerism, or measurement conditions (e.g., pressure, solvent purity) that may skew results .

Computational and Theoretical Approaches

Q7: What computational tools are effective in predicting the reactivity and electronic properties of "Benzene, (1-cyclohexylethyl)-"? Answer:

- Software: Use Gaussian or ORCA for density functional theory (DFT) calculations to model aromaticity perturbations caused by the cyclohexylethyl group. Validate with experimental NMR chemical shifts .

- Limitations: Address discrepancies between in silico predictions and empirical data by refining basis sets or incorporating solvent effects .

Regulatory and Safety Compliance

Q8: What guidelines should inform the safe handling and disposal of "Benzene, (1-cyclohexylethyl)-" in laboratory settings? Answer:

- Safety Protocols: Follow OSHA and NIOSH standards for benzene derivatives, including fume hood use and personal protective equipment (PPE). Reference ATSDR’s 2007 toxicological profile for exposure limits .

- Waste Management: Use EPA-approved methods for halogenated solvent disposal, as the compound may require incineration or chemical neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.